Bortezomib

Catalog No.
S549044
CAS No.
179324-69-7
M.F
C19H25BN4O4
M. Wt
384.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bortezomib

CAS Number

179324-69-7

Product Name

Bortezomib

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

Molecular Formula

C19H25BN4O4

Molecular Weight

384.2 g/mol

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1

InChI Key

GXJABQQUPOEUTA-RDJZCZTQSA-N

SMILES

Array

solubility

The solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5.
In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid)
5.32e-02 g/L

Synonyms

PS-341; PS 341; PS341; LDP 341; LDP-341 ;LDP341; MLN341; MLN-341; MLN 341. US brand name: VELCADE.

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

The exact mass of the compound Bortezomib is 384.19689 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as the solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/ml in a ph range of 2 to 6.5.in water, 3.3 to 3.8 mg/ml in a ph range of 2 to 6.5 (as the monomeric boronic acid)in water, 76 mg/l at 25 °c (est)5.32e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 681239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Bortezomib (CAS: 179324-69-7) is a first-in-class dipeptide boronic acid and a highly potent, reversible inhibitor of the 26S proteasome. In procurement and laboratory settings, it is primarily valued for its specific binding to the chymotrypsin-like (β5) and caspase-like (β1) subunits. Unlike older peptide aldehydes, bortezomib provides a defined dissociation profile, making it a critical baseline material for ubiquitin-proteasome system (UPS) research, PROTAC validation, and controlled in vitro assay formulation [1].

Generic substitution with older proteasome inhibitors like MG-132 or next-generation analogs like carfilzomib frequently compromises assay integrity. MG-132 is a peptide aldehyde that exhibits significant off-target activity against calpains and requires higher working concentrations, leading to non-specific cytotoxicity in degradation assays [1]. Conversely, substituting bortezomib with carfilzomib introduces an irreversible epoxyketone binding mechanism; this permanently disables the proteasome, rendering it entirely unsuitable for pulse-chase experiments or studies requiring transient, reversible blockade of protein degradation[1]. Furthermore, using raw free-base bortezomib instead of its mannitol ester form in aqueous systems leads to erratic dosing due to the spontaneous formation of highly insoluble cyclic boroxines [2].

Reversible vs. Irreversible Proteasome Binding Kinetics

For assays requiring transient proteasome inhibition, bortezomib provides a strictly controlled reversible binding profile at the β5 subunit with a dissociation half-life of 110 minutes. In direct contrast, the epoxyketone carfilzomib binds irreversibly, while the prodrug ixazomib dissociates much more rapidly (18 minutes), establishing bortezomib as the standard for intermediate-duration reversible blockade [1].

Evidence DimensionProteasome β5 subunit dissociation half-life
Target Compound Data110 minutes
Comparator Or BaselineCarfilzomib (Irreversible covalent binding) and Ixazomib (18 minutes)
Quantified DifferenceReversible intermediate duration vs. permanent covalent blockade (Carfilzomib) or 6x faster dissociation (Ixazomib)
ConditionsIn vitro 20S proteasome binding kinetics assay

Irreversible inhibitors cannot be used in cellular recovery or transient blockade models, making bortezomib's specific 110-minute reversible half-life critical for controlled pulse-chase assay designs.

Aqueous Solubility and Boroxine Trimer Prevention via Mannitol Esterification

In its free boronic acid form, bortezomib spontaneously forms cyclic boroxine anhydrides in aqueous environments, severely limiting its equilibrium solubility to approximately 0.52 to 0.59 mg/mL. When formulated or reconstituted with D-mannitol, reversible boronate esterification prevents trimerization, increasing the aqueous solubility to 3.40 mg/mL [1].

Evidence DimensionEquilibrium aqueous solubility
Target Compound Data3.40 ± 0.21 mg/mL (as mannitol ester)
Comparator Or Baseline0.52 ± 0.11 mg/mL (free boronic acid/boroxine baseline)
Quantified Difference6.5-fold increase in aqueous solubility
ConditionsReconstitution in normal saline with 137 mM D-mannitol at room temperature

Procurement of the lyophilized mannitol ester, or in situ formulation with mannitol, is mandatory to achieve reproducible, precipitate-free aqueous dosing in cellular and in vivo models.

Superior Target Specificity for PROTAC Validation vs. MG-132

In targeted protein degradation (PROTAC) workflows, confirming proteasome dependence requires a highly specific inhibitor. Bortezomib inhibits PROTAC-induced degradation with an EC50 of approximately 130 nM and minimal off-target toxicity at 250 nM. In contrast, the older standard MG-132 requires higher concentrations (EC50 ~400 nM) and causes unspecific target downregulation and general cytotoxicity due to off-target calpain inhibition, rendering MG-132 a poor choice for precise PROTAC validation [1].

Evidence DimensionPROTAC degradation inhibition potency (EC50) and off-target profile
Target Compound DataEC50 ~130 nM (high specificity, minimal off-target toxicity at 250 nM)
Comparator Or BaselineMG-132 (EC50 ~400 nM, significant unspecific target downregulation at >1 µM)
Quantified Difference~3-fold higher potency with an absence of the off-pathway cytotoxicity characteristic of MG-132
ConditionsCellular PROTAC validation assay (BRD4-PROTAC model)

Using bortezomib instead of MG-132 prevents false-positive degradation artifacts caused by off-target toxicity, ensuring reliable validation of ubiquitin-proteasome system (UPS) pathway engagement.

PROTAC and Targeted Protein Degradation (TPD) Validation

Due to its high potency (EC50 ~130 nM) and lack of the off-target calpain inhibition seen with older peptide aldehydes, bortezomib serves as a highly reliable control agent for confirming that PROTAC-mediated target depletion is strictly proteasome-dependent [1].

Transient Proteasome Blockade and Cellular Recovery Models

Because bortezomib features a defined dissociation half-life of 110 minutes—unlike irreversible epoxyketones such as carfilzomib—it is specifically suited for pulse-chase assays and studies measuring unfolded protein response (UPR) recovery dynamics following temporary proteasome inhibition [2].

High-Concentration Aqueous Assay Formulation

By utilizing bortezomib's ability to form reversible boronate esters with D-mannitol, researchers can bypass the severe solubility limits (0.52 mg/mL) of the free boroxine form, enabling stable, precipitate-free aqueous stock solutions (>3 mg/mL) that eliminate the need for high-DMSO concentrations in sensitive cellular assays[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Powder

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

384.1968855 Da

Monoisotopic Mass

384.1968855 Da

Heavy Atom Count

28

LogP

log Kow = 2.0 (est)

Appearance

white solid powder

Melting Point

139-143

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

69G8BD63PP

GHS Hazard Statements

Aggregated GHS information provided by 167 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (98.2%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (98.8%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (98.8%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (98.8%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (96.41%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Bortezomib is indicated for the treatment of adults with multiple myeloma or mantle cell lymphoma.
FDA Label
Bortezomib Hospira as monotherapy or in combination with pegylated liposomal doxorubicin or dexamethasone is indicated for the treatment of adult patients with progressive multiple myeloma who have received at least 1 prior therapy and who have already undergone or are unsuitable for haematopoietic stem cell transplantation. Bortezomib Hospira in combination with melphalan and prednisone is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for high-dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib Hospira in combination with dexamethasone, or with dexamethasone and thalidomide, is indicated for the induction treatment of adult patients with previously untreated multiple myeloma who are eligible for high-dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib Hospira in combination with rituximab, cyclophosphamide, doxorubicin and prednisone is indicated for the treatment of adult patients with previously untreated mantle cell lymphoma who are unsuitable for haematopoietic stem cell transplantation.
Bortezomib Accord as monotherapy or in combination with pegylated liposomal doxorubicin or dexamethasone is indicated for the treatment of adult patients with progressive multiple myeloma who have received at least 1 prior therapy and who have already undergone or are unsuitable for haematopoietic stem cell transplantation. Bortezomib Accord in combination with melphalan and prednisone is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for high‑dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib Accord in combination with dexamethasone, or with dexamethasone and thalidomide, is indicated for the induction treatment of adult patients with previously untreated multiple myeloma who are eligible for high‑dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib Accord in combination with rituximab, cyclophosphamide, doxorubicin and prednisone is indicated for the treatment of adult patients with previously untreated mantle cell lymphoma who are unsuitable for haematopoietic stem cell transplantation.
Bortezomib SUN as monotherapy or in combination with pegylated liposomal doxorubicin or dexamethasone is indicated for the treatment of adult patients with progressive multiple myeloma who have received at least 1 prior therapy and who have already undergone or are unsuitable for haematopoietic stem cell transplantation. Bortezomib SUN in combination with melphalan and prednisone is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for high-dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib SUN in combination with dexamethasone, or with dexamethasone and thalidomide, is indicated for the induction treatment of adult patients with previously untreated multiple myeloma who are eligible for high-dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib SUN in combination with rituximab, cyclophosphamide, doxorubicin and prednisone is indicated for the treatment of adult patients with previously untreated mantle cell lymphoma who are unsuitable for haematopoietic stem cell transplantation.
Bortezomib as monotherapy or in combination with pegylated liposomal doxorubicin or dexamethasone is indicated for the treatment of adult patients with progressive multiple myeloma who have received at least 1 prior therapy and who have already undergone or are unsuitable for haematopoietic stem cell transplantation. Bortezomib in combination with melphalan and prednisone is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for high-dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib in combination with dexamethasone, or with dexamethasone and thalidomide, is indicated for the induction treatment of adult patients with previously untreated multiple myeloma who are eligible for high-dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib in combination with rituximab, cyclophosphamide, doxorubicin and prednisone is indicated for the treatment of adult patients with previously untreated mantle cell lymphoma who are unsuitable for haematopoietic stem cell transplantation.
Velcade as monotherapy or in combination with pegylated liposomal doxorubicin or dexamethasone is indicated for the treatment of adult patients with progressive multiple myeloma who have received at least 1 prior therapy and who have already undergone or are unsuitable for haematopoietic stem cell transplantation. Velcade in combination with melphalan and prednisone is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for high dose chemotherapy with haematopoietic stem cell transplantation. Velcade in combination with dexamethasone, or with dexamethasone and thalidomide, is indicated for the induction treatment of adult patients with previously untreated multiple myeloma who are eligible for high dose chemotherapy with haematopoietic stem cell transplantation. Velcade in combination with rituximab, cyclophosphamide, doxorubicin and prednisone is indicated for the treatment of adult patients with previously untreated mantle cell lymphoma who are unsuitable for haematopoietic stem cell transplantation.
Treatment of mantle cell lymphoma
Bortezomib is FDA-approved for use in the initial treatment of multiple myeloma in combination with cyclophosphamide and dexamethasone. It is also FDA-approved for use in the treatment of multiple myeloma in individuals who previously responded to bortezomib and relapsed at least six months after the completion of the prior treatment. Also, it is FDA-approved for use in the treatment of mantle cell lymphoma in individuals who have received at least one prior first-line treatment.

Livertox Summary

Bortezomib is a proteasome inhibitor and antineoplastic agent that is used in treatment of refractory multiple myeloma and certain lymphomas. Bortezomib is associated with a low rate of serum enzyme elevations during treatment and to rare instances of clinically apparent, acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Proteasome Inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Bortezomib
US Brand Name(s): Velcade
FDA Approval: Yes
Bortezomib is approved to treat adults with: Mantle cell lymphoma in patients who have received at least one other type of treatment.
Multiple myeloma.
Bortezomib is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antineoplastic Agents; Protease Inhibitors
Bortezomib injection is indicated for the treatment of patients with multiple myeloma who have received at least 1 prior therapy. /Included in US product label/
Bortezomib injection is indicated for the treatment of patients with mantle cell lymphoma who have received at least 1 prior therapy. /Included in US product label/

Pharmacology

Bortezomib works to target the ubiquitin-proteasome pathway, an essential molecular pathway that promotes protein degradation and maintains the homeostatic intracellular concentrations of proteins.[A272] However, there is strong evidence in the literature that the ubiquitin-proteasome pathway is often dysregulated, leading to aberrant pathway signalling. In one study, patient-derived chronic lymphocytic leukemia (CLL) cells contained 3-fold higher levels of chymotrypsin-like proteasome activity than normal lymphocytes, indicating that dysregulation of the ubiquitin-proteasome pathway is implicated in malignant cell transformation.[A272] By reversibly inhibiting an enzyme involved in the ubiquitin-proteasome pathway, bortezomib prevents the proteasome-mediated proteolysis. Bortezomib exerts a cytotoxic effect on various cancer cell types _in vitro_. In non-clinical tumour models, including multiple myeloma, bortezomib caused a delay in tumour growth.[L14177]
Bortezomib is a dipeptide boronic acid analogue with antineoplastic activity. Bortezomib reversibly inhibits the 26S proteasome, a large protease complex that degrades ubiquinated proteins. By blocking the targeted proteolysis normally performed by the proteasome, bortezomib disrupts various cell signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis. Specifically, the agent inhibits nuclear factor (NF)-kappaB, a protein that is constitutively activated in some cancers, thereby interfering with NF-kappaB-mediated cell survival, tumor growth, and angiogenesis. In vivo, bortezomib delays tumor growth and enhances the cytotoxic effects of radiation and chemotherapy.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XX32
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX32 - Bortezomi

Mechanism of Action

The ubiquitin-proteasome pathway is a homeostatic proteolytic pathway for intracellular protein degradation: proteins marked with a poly-ubiquitin chain are degraded to small peptides and free ubiquitin by the proteasome, which is a large multimeric protease. Aberrant proteasome-dependent proteolysis, as seen in some malignancies, can lead to uncontrolled cell division, leading to tumorigenesis, cancer growth, and spread. Bortezomib is a reversible inhibitor of the 26S proteasome, which is made up of a 20S core complexed with a 19S regulatory complex. Individual β-subunits allow specific catalytic action of the 20S core. In mammalian cells, bortezomib is a potent inhibitor of the proteasome’s chymotryptic-like activity, which is attributed to the β5-subunit of the 20S core particle. Bortezomib binds to the active site of the threonine hydroxyl group in the β5-subunit. A probing study showed bortezomib also binding to and inhibiting the β1-subunit, which mediates the caspase-like activity of the proteasome, and β1i-subunit, which is an altered subunit that is expressed to form immunoproteasomes in response to cell stress or inflammation. By inhibiting the proteasome-mediated degradation of key proteins that promote cell apoptosis, bortezomib induces a cell cycle arrest during the G2-M phase. It is believed that multiple mechanisms, other than proteasome inhibition, may be involved in the anticancer activity of bortezomib. The anticancer activity of bortezomib was largely associated with suppression of the NF-κB signalling pathway, resulting in the downregulation of anti-apoptotic target genes and expression of anti-apoptic proteins. This may be explained by bortezomib preventing uncontrolled degradation of IκB, which is an inhibitory protein of NF-κB. NOXA, which is a pro-apoptotic factor, induced by bortezomib selectively in cancer cells; thus, it is suggested to be another key mechanism of bortezomib.
Bortezomib, a modified dipeptidyl boronic acid, is an antineoplastic agent. The drug reversibly inhibits the 26S proteasome, a large protein complex that degrades ubiquitinated proteins. The ubiquitin-proteasome pathway plays an essential role in regulating the intracellular concentration of specific proteins, thereby maintaining homeostasis within cells. Inhibition of the 26S proteasome by bortezomib prevents targeted proteolysis and causes disruption of normal homeostatic mechanisms, which can lead to cell death. In vitro studies indicate that bortezomib is cytotoxic to a variety of cancer cell types. Bortezomib has been shown to cause a delay in tumor growth in vivo in tumor models, including multiple myeloma.
... The mechanisms underlying /bortezomib/ cancer cell toxicity are complex. A growing body of evidence suggests proteasome inhibition-dependent regulation of the BCL-2 family is a critical requirement. In particular, the stabilization of BH3-only proteins BIK, NOXA and BIM, appear to be essential for effecting BAX- and BAK-dependent cell death. ...
Proteasome inhibition is a novel, targeted approach in cancer therapy. Both natural and synthetic proteasome inhibitors selectively penetrate cancer cells, disrupting the orderly destruction of key regulatory proteins involved in tumorigenesis and metastasis. Disrupting the orderly destruction of regulatory proteins causes an imbalance of these proteins within the cell, which interferes with the systematic activation of signaling pathways required to maintain tumor cell growth and survival; therefore, cellular replication is inhibited and apoptosis ensues. ...
Bortezomib (PS-341, Velcade) is a potent and selective inhibitor of the proteasome that is currently under investigation for the treatment of solid malignancies. /Investigators/ have shown previously that bortezomib has activity in pancreatic cancer models and that the drug induces endoplasmic reticulum (ER) stress but also suppresses the unfolded protein response (UPR). Because the UPR is an important cytoprotective mechanism, /investigators/ hypothesized that bortezomib would sensitize pancreatic cancer cells to ER stress-mediated apoptosis. Here, /the authors/ show that bortezomib promotes apoptosis triggered by classic ER stress inducers (tunicamycin and thapsigargin) via a c-Jun NH(2)-terminal kinase (JNK)-dependent mechanism. /They/ also show that cisplatin stimulates ER stress and interacts with bortezomib to increase ER dilation, intracellular Ca(2+) levels, and cell death. Importantly, combined therapy with bortezomib plus cisplatin induced JNK activation and apoptosis in orthotopic pancreatic tumors resulting in a reduction in tumor burden. Taken together, the data establish that bortezomib sensitizes pancreatic cancer cells to ER stress-induced apoptosis and show that bortezomib strongly enhances the anticancer activity of cisplatin.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Threonine peptidases [EC:3.4.25.-]
PSMB5 [HSA:5693] [KO:K02737]

Vapor Pressure

5.1X10-20 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

179324-69-7

Absorption Distribution and Excretion

Following intravenous administration of 1 mg/m2 and 1.3 mg/m2 doses, the mean Cmax of bortezomib were 57 and 112 ng/mL, respectively. In a twice-weekly dosing regimen, the Cmax ranged from 67 to 106 ng/mL at the dose of 1 mg/m2 and 89 to 120 ng/mL for the 1.3 mg/m2 dose. In patients with multiple myeloma, the Cmax of bortezomib followig subcutaneous administration was lower than that of intravenously-administered dose; however, the total systemic exposure of the drug was equivalent for both routes of administration. There is a wide interpatient variability in drug plasma concentrations.
Bortezomib is eliminated by both renal and hepatic routes.
The mean distribution volume of bortezomib ranged from approximately 498 to 1884 L/m2 in patients with multiple myeloma receiving a single- or repeat-dose of 1 mg/m2 or 1.3 mg/m2. Bortezomib distributes into nearly all tissues, except for the adipose and brain tissue.
Following the administration of a first dose of 1 mg/m2 and 1.3 mg/m2, the mean mean total body clearances were 102 and 112 L/h, respectively. The clearances were 15 and 32 L/h after the subsequent dose of 1 and 1.3 mg/m2, respectively.
Following intravenous administration of 1 mg/sq m and 1.3 mg/sq m doses to 24 patients with multiple myeloma (n=12, per each dose level), the mean maximum plasma concentrations of bortezomib (Cmax) after the first dose (Day 1) were 57 and 112 ng/mL, respectively.
In subsequent doses, when administered twice weekly, the mean maximum observed plasma concentrations ranged from 67 to 106 ng/mL for the 1 mg/sq m dose and 89 to 120 ng/mL for the 1.3 mg/sq m dose. The mean elimination half-life of bortezomib upon multiple dosing ranged from 40 to 193 hours after the 1 mg/sq m dose and 76 to 108 hours after the 1.3 mg/sq m dose. The mean total body clearances was 102 and 112 L/hr following the first dose for doses of 1 mg/sq m and 1.3 mg/sq m, respectively, and ranged from 15 to 32 L/hr following subsequent doses for doses of 1 and 1.3 mg/sq m, respectively.
The mean distribution volume of bortezomib ranged from approximately 498 to 1884 L/sq m following single- or repeat-dose administration of 1 mg/sq m or 1.3mg/sq m to patients with multiple myeloma. This suggests bortezomib distributes widely to peripheral tissues. The binding of bortezomib to human plasma proteins averaged 83% over the concentration range of 100 to 1000 ng/mL.
It is not known whether bortezomib is excreted in human milk.
For more Absorption, Distribution and Excretion (Complete) data for BORTEZOMIB (6 total), please visit the HSDB record page.

Metabolism Metabolites

Bortezomib is primarily metabolized by CYP3A4, CYP2C19, and CYP1A2. CYP2D6 and CYP2C9 are also involved in drug metabolism, but to a smaller extent. Oxidative deboronation, which involves the removal of boronic acid from the parent compound, is the main metabolic pathway. Metabolites of bortezomib are pharmacologically inactive and more than 30 metabolites have been identified in human and animal studies.
In vitro studies with human liver microsomes and human cDNA-expressed cytochrome P450 isozymes indicate that bortezomib is primarily oxidatively metabolized via cytochrome P450 enzymes 3A4, 2C19, and 1A2. Bortezomib metabolism by CYP 2D6 and 2C9 enzymes is minor. The major metabolic pathway is deboronation to form 2 deboronated metabolites that subsequently undergo hydroxylation to several metabolites. Deboronated bortezomib metabolites are inactive as 26S proteasome inhibitors. Pooled plasma data from 8 patients at 10 min and 30 min after dosing indicate that the plasma levels of metabolites are low compared to the parent drug.
... The P450 inhibition potential of bortezomib and its major deboronated metabolites M1 and M2 and their dealkylated metabolites M3 and M4 was evaluated in human liver microsomes for the major P450 isoforms 1A2, 2C9, 2C19, 2D6, and 3A4/5. Bortezomib, M1, and M2 were found to be mild inhibitors of CYP2C19 (IC(50) approximately 18.0, 10.0, and 13.2 microM, respectively), and M1 was also a mild inhibitor of CYP2C9 (IC(50) approximately 11.5 microM). However, bortezomib, M1, M2, M3, and M4 did not inhibit other P450s (IC(50) values > 30 microM). There also was no time-dependent inhibition of CYP3A4/5 by bortezomib or its major metabolites. ...
... Bortezomib binds the proteasome via the boronic acid moiety, and therefore, the presence of this moiety is necessary to achieve proteasome inhibition. Metabolites in plasma obtained from patients receiving a single intravenous dose of bortezomib were identified and characterized by liquid chromatography/mass spectrometry (LC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS). Metabolite standards that were synthesized and characterized by LC/MS/MS and high field nuclear magnetic resonance spectroscopy (NMR) were used to confirm metabolite structures. The principal biotransformation pathway observed was oxidative deboronation, most notably to a pair of diastereomeric carbinolamide metabolites. Further metabolism of the leucine and phenylalanine moieties produced tertiary hydroxylated metabolites and a metabolite hydroxylated at the benzylic position, respectively. Conversion of the carbinolamides to the corresponding amide and carboxylic acid was also observed. Human liver microsomes adequately modeled the in vivo metabolism of bortezomib, as the principal circulating metabolites were observed in vitro. Using cDNA-expressed cytochrome P450 isoenzymes, it was determined that several isoforms contributed to the metabolism of bortezomib, including CYP3A4, CYP2C19, CYP1A2, CYP2D6, and CYP2C9. ...

Wikipedia

Bortezomib

Drug Warnings

Known hypersensitivity to bortezomib, boron, or mannitol.
Bortezomib mainly causes sensory peripheral neuropathy, but severe motor peripheral neuropathy also has been reported. In the phase III trial, peripheral neuropathy occurred in 36% of patients receiving bortezomib and 9% of patients receiving dexamethasone. Grade 3 or 4 peripheral neuropathy occurred in 7 or less than 1%, respectively, of patients receiving bortezomib. Following dosage adjustments, amelioration or resolution of peripheral neuropathy was reported in 51% of patients with grade 2 or higher peripheral neuropathy within a median of 3.5 months from onset. About 8% of patients discontinued bortezomib therapy because of peripheral neuropathy.
Patients receiving bortezomib should be monitored for manifestations of neuropathy (eg, burning sensation, hyperesthesia, hypoesthesia, paresthesia, discomfort, neuropathic pain). Dose and/or frequency of administration of bortezomib should be adjusted in patients who experience new-onset or exacerbation of peripheral neuropathy.
In the phase III trial, asthenia (ie, fatigue, malaise, weakness) was reported in 61% of patients receiving bortezomib and 45% of patients receiving dexamethasone. Grade 3 asthenia occurred in 12 versus 6%, respectively, of patients receiving bortezomib or dexamethasone. About 3% of patients receiving bortezomib and 2% of patients receiving dexamethasone discontinued therapy because of asthenia.
For more Drug Warnings (Complete) data for BORTEZOMIB (26 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life of bortezomib ranged from 40 to 193 hours following a multiple dosing regimen at a 1 mg/m2 dose. The half-life ranged from 76 to 108 hours after multiple dosing of 1.3 mg/m2 bortezomib.
The mean elimination half-life of bortezomib upon multiple dosing ranged from 40 to 193 hours after the 1 mg/sq m dose and 76 to 108 hours after the 1.3 mg/sq m dose.

Use Classification

Human drugs -> Other antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. Adams et al., WO 9613266; eidem, US 5780454 (1996, 1998 both to Pro-Script)

Storage Conditions

Unopened vials may be stored at controlled room temperature 25 °C (77 °F); excursions permitted from 15 to 30 °C (59 to 86 °F). Retain in original package to protect from light.

Interactions

Hypoglycemia and hyperglycemia have been reported in patients with diabetes mellitus who received bortezomib concomitantly with oral antidiabetic agents. If bortezomib is used concomitantly with oral antidiabetic agents, blood glucose concentrations should be monitored carefully and dosage of the antidiabetic agent adjusted as necessary.
Potential interaction (increased risk of peripheral neuropathy) when bortezomib is used concomitantly with other drugs associated with peripheral neuropathy (eg, amiodarone, antiviral agents, isoniazid, nitrofurantoin, hydroxymethylglutaryl-coenzyme A [HMG-CoA] reductase inhibitors [statins]).
Potential interaction (increased risk of hypotension) when bortezomib is used with drugs that can cause hypotension. Dosage adjustment of hypotensive agents may be necessary.
... In a preclinical toxicology study, bortezomib-treated rats resulted in liver enlargement (35%). Ex vivo analyses of the liver samples showed an 18% decrease in cytochrome P450 (P450) content, a 60% increase in palmitoyl coenzyme A beta-oxidation activity, and a 41 and 23% decrease in CYP3A protein expression and activity, respectively. Furthermore, liver samples of bortezomib-treated rats had little change in CYP2B and CYP4A protein levels and activities. To address the likelihood of clinical drug-drug interactions, the P450 inhibition potential of bortezomib and its major deboronated metabolites M1 and M2 and their dealkylated metabolites M3 and M4 was evaluated in human liver microsomes for the major P450 isoforms 1A2, 2C9, 2C19, 2D6, and 3A4/5. Bortezomib, M1, and M2 were found to be mild inhibitors of CYP2C19 (IC(50) approximately 18.0, 10.0, and 13.2 microM, respectively), and M1 was also a mild inhibitor of CYP2C9 (IC(50) approximately 11.5 microM). However, bortezomib, M1, M2, M3, and M4 did not inhibit other P450s (IC(50) values > 30 microM). There also was no time-dependent inhibition of CYP3A4/5 by bortezomib or its major metabolites. Based on these results, no major P450-mediated clinical drug-drug interactions are anticipated for bortezomib or its major metabolites. ...

Dates

Last modified: 08-15-2023
1: Bockorny M, Chakravarty S, Schulman P, Bockorny B, Bona R. Severe heart failure after bortezomib treatment in a patient with multiple myeloma: a case report and review of the literature. Acta Haematol. 2012;128(4):244-7. doi: 10.1159/000340050. Epub 2012 Sep 4. Review. PubMed PMID: 22964848.
2: Broyl A, Jongen JL, Sonneveld P. General aspects and mechanisms of peripheral neuropathy associated with bortezomib in patients with newly diagnosed multiple myeloma. Semin Hematol. 2012 Jul;49(3):249-57. doi: 10.1053/j.seminhematol.2012.04.001. Review. PubMed PMID: 22726548.
3: Kapoor P, Ramakrishnan V, Rajkumar SV. Bortezomib combination therapy in multiple myeloma. Semin Hematol. 2012 Jul;49(3):228-42. doi: 10.1053/j.seminhematol.2012.04.010. Review. PubMed PMID: 22726546.
4: Sekiguchi Y, Shirane S, Imai H, Sugimoto K, Wakabayashi M, Sawada T, Chigira N, Ichikawa K, Komatsu N, Noguchi M. Response to low-dose bortezomib in plasma cell leukemia patients with malignant pleural effusion and ascites: a case report and a review of the literature. Intern Med. 2012;51(11):1393-8. Epub 2012 Jun 1. Review. PubMed PMID: 22687849.
5: Barosi G, Merlini G, Billio A, Boccadoro M, Corradini P, Marchetti M, Massaia M, Tosi P, Palumbo A, Cavo M, Tura S. SIE, SIES, GITMO evidence-based guidelines on novel agents (thalidomide, bortezomib, and lenalidomide) in the treatment of multiple myeloma. Ann Hematol. 2012 Jun;91(6):875-88. doi: 10.1007/s00277-012-1445-y. Epub 2012 Apr 4. Review. PubMed PMID: 22476884.
6: Sureshkumar KK, Hussain SM, Marcus RJ, Ko TY, Khan AS, Tom K, Vivas CA, Parris G, Jasnosz KM, Thai NL. Proteasome inhibition with bortezomib: an effective therapy for severe antibody mediated rejection after renal transplantation. Clin Nephrol. 2012 Mar;77(3):246-53. Review. PubMed PMID: 22377258.
7: Zangari M, Terpos E, Zhan F, Tricot G. Impact of bortezomib on bone health in myeloma: a review of current evidence. Cancer Treat Rev. 2012 Dec;38(8):968-80. doi: 10.1016/j.ctrv.2011.12.007. Epub 2012 Jan 9. Review. PubMed PMID: 22226939.
8: Mujtaba T, Dou QP. Advances in the understanding of mechanisms and therapeutic use of bortezomib. Discov Med. 2011 Dec;12(67):471-80. Review. PubMed PMID: 22204764.
9: Picot J, Cooper K, Bryant J, Clegg AJ. The clinical effectiveness and cost-effectiveness of bortezomib and thalidomide in combination regimens with an alkylating agent and a corticosteroid for the first-line treatment of multiple myeloma: a systematic review and economic evaluation. Health Technol Assess. 2011 Dec;15(41):1-204. doi: 10.3310/hta15410. Review. PubMed PMID: 22146234.
10: Delforge M. Bortezomib for previously untreated multiple myeloma. Expert Opin Pharmacother. 2011 Nov;12(16):2553-64. doi: 10.1517/14656566.2011.622266. Epub 2011 Sep 23. Review. PubMed PMID: 21942881.

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